

Application Notes and Protocols: Dihydroobionin B in vitro HIV-1 Integrase Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Dihydroobionin B

Cat. No.: B12389680

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Introduction

Human Immunodeficiency Virus-1 (HIV-1) integrase is a critical enzyme for the replication of the virus, as it catalyzes the insertion of the viral DNA into the host cell's genome. This process is essential for the establishment of a productive and persistent infection. As such, HIV-1 integrase has emerged as a key target for the development of antiretroviral drugs.

Dihydroobionin B, a natural product isolated from the freshwater fungus *Pseudocoleophoma* sp. KT4119, has been identified as a potent inhibitor of HIV-1 integrase.^[1] This document provides a detailed protocol for an in vitro HIV-1 integrase assay to evaluate the inhibitory activity of **dihydroobionin B** and similar compounds. The protocol is based on established methodologies for measuring HIV-1 integrase activity, providing a framework for researchers to screen and characterize potential inhibitors.

Quantitative Data Summary

The inhibitory activity of **dihydroobionin B** against HIV-1 integrase is summarized in the table below, with the well-established integrase inhibitor Raltegravir included for comparison.

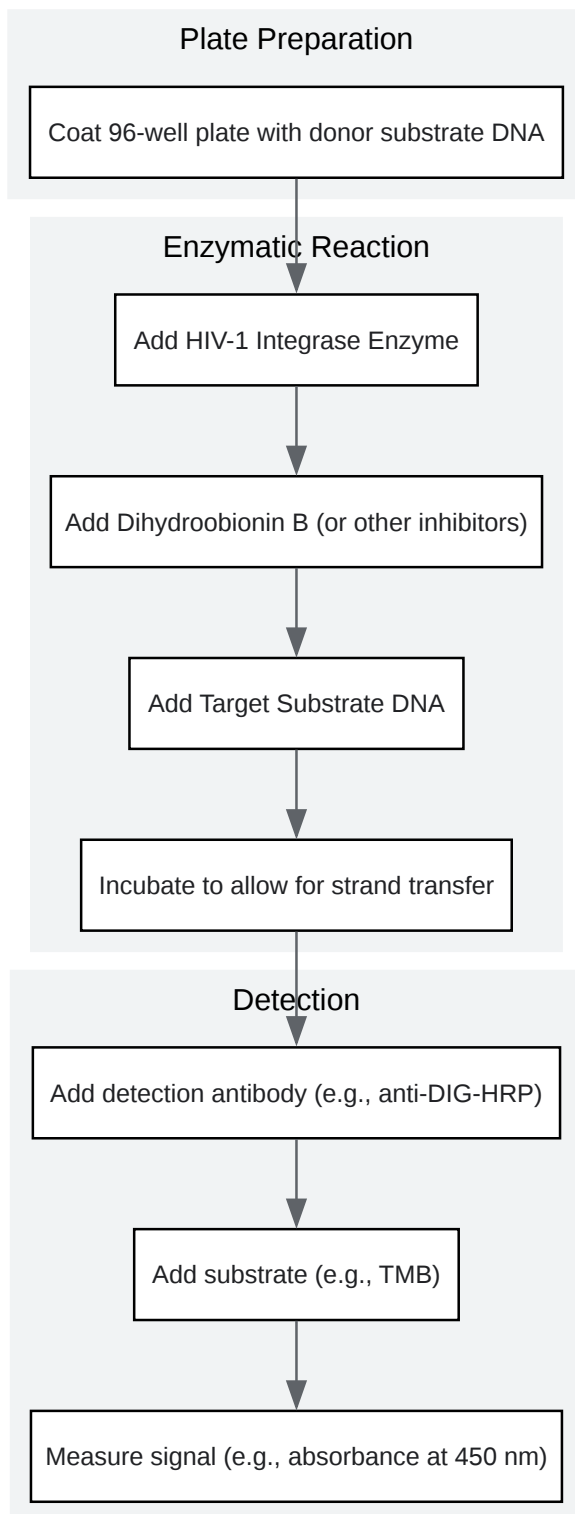
Compound	Target	IC50
Dihydroobionin B	HIV-1 Integrase	0.44 μ M ^[1]
Raltegravir	HIV-1 Integrase	2-7 nM ^[2]

Note: IC50 values can vary depending on the specific assay conditions and reagents used.

Experimental Workflow

The following diagram illustrates the general workflow of the in vitro HIV-1 integrase assay described in this protocol.

Experimental Workflow for In Vitro HIV-1 Integrase Assay

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Caption: Workflow of the in vitro HIV-1 integrase assay.

Experimental Protocol: In Vitro HIV-1 Integrase Strand Transfer Assay

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against HIV-1 integrase. Commercial kits with optimized reagents are also available and can be adapted for this purpose.^{[3][4]}

Materials and Reagents

- Recombinant HIV-1 Integrase
- Donor Substrate DNA (dsDNA oligonucleotide corresponding to the HIV-1 U5 LTR, labeled with biotin)
- Target Substrate DNA (dsDNA oligonucleotide labeled with digoxigenin, DIG)
- Streptavidin-coated 96-well microplates
- Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 0.1 mg/mL BSA, 5% PEG)
- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., 1% BSA in PBS)
- **Dihydroobionin B** (dissolved in DMSO)
- Positive Control Inhibitor (e.g., Raltegravir)
- Negative Control (DMSO)
- Anti-DIG-HRP conjugate (Antibody against digoxigenin conjugated to horseradish peroxidase)
- TMB (3,3',5,5'-Tetramethylbenzidine) Substrate
- Stop Solution (e.g., 1 M H₂SO₄)

- Microplate reader

Procedure

- Plate Preparation:

1. Dilute the biotin-labeled donor substrate DNA to the desired concentration in assay buffer.
2. Add 100 μL of the diluted donor substrate DNA to each well of a streptavidin-coated 96-well plate.
3. Incubate for 1-2 hours at 37°C to allow the DNA to bind to the plate.
4. Wash the plate three times with 200 μL of wash buffer per well to remove unbound DNA.
5. Add 200 μL of blocking buffer to each well and incubate for 1 hour at 37°C to block non-specific binding sites.
6. Wash the plate three times with 200 μL of wash buffer per well.

- Enzyme and Inhibitor Addition:

1. Prepare serial dilutions of **dihydroobionin B** and the positive control inhibitor (Raltegravir) in assay buffer. Also, prepare a vehicle control with the same concentration of DMSO.
2. Dilute the recombinant HIV-1 integrase to the working concentration in assay buffer.
3. Add 50 μL of the diluted HIV-1 integrase to each well.
4. Add 10 μL of the diluted **dihydroobionin B**, positive control, or vehicle control to the respective wells.
5. Incubate the plate for 30 minutes at 37°C to allow the inhibitor to bind to the enzyme.

- Strand Transfer Reaction:

1. Dilute the DIG-labeled target substrate DNA to the working concentration in assay buffer.

2. Add 40 µL of the diluted target substrate DNA to each well to initiate the strand transfer reaction.
 3. Incubate the plate for 1-2 hours at 37°C.
- Detection:
 1. Wash the plate five times with 200 µL of wash buffer per well to remove unbound reagents.
 2. Dilute the anti-DIG-HRP conjugate in blocking buffer according to the manufacturer's instructions.
 3. Add 100 µL of the diluted anti-DIG-HRP conjugate to each well.
 4. Incubate for 1 hour at 37°C.
 5. Wash the plate five times with 200 µL of wash buffer per well.
 6. Add 100 µL of TMB substrate to each well and incubate in the dark at room temperature for 10-30 minutes, or until a blue color develops.
 7. Stop the reaction by adding 100 µL of stop solution to each well. The color will change from blue to yellow.
 8. Read the absorbance at 450 nm using a microplate reader.

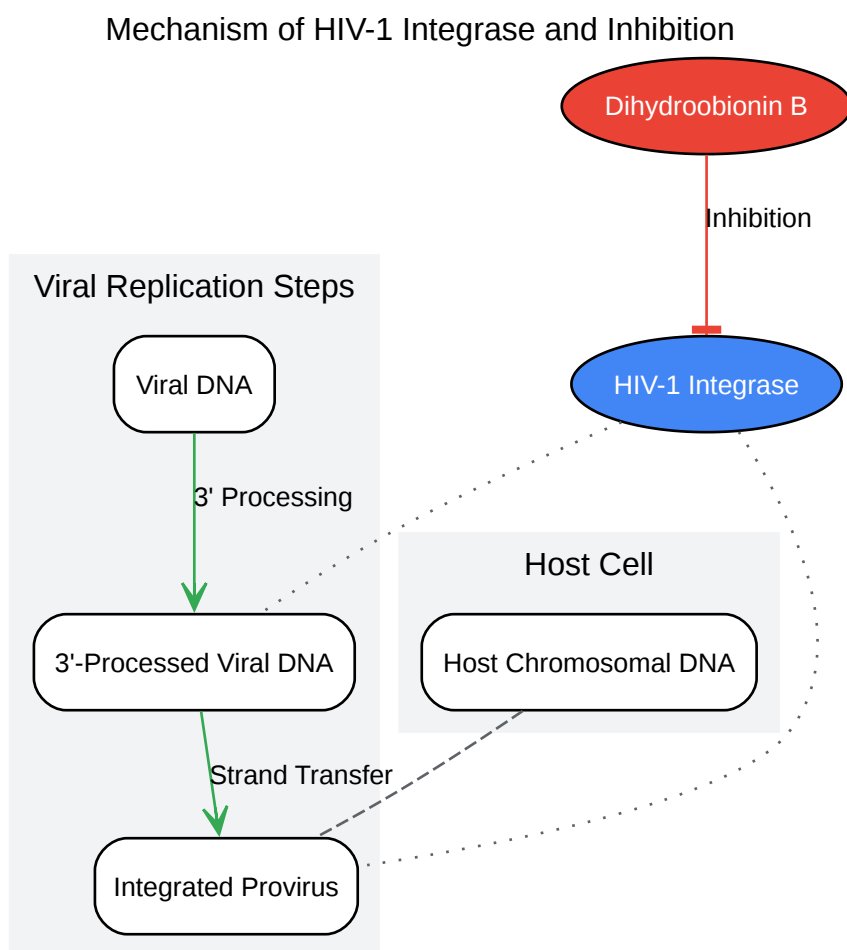
Data Analysis

- Subtract the average absorbance of the no-enzyme control wells from all other absorbance values.
- Calculate the percentage of inhibition for each concentration of **dihydroobionin B** using the following formula: % Inhibition = $100 * (1 - (\text{Absorbance of test well} / \text{Absorbance of vehicle control well}))$
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

- Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the HIV-1 integrase activity, by fitting the data to a sigmoidal dose-response curve.

Signaling Pathway Diagram

The following diagram illustrates the mechanism of HIV-1 integrase and the inhibitory action of compounds like **dihydroobionin B**.



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Caption: Inhibition of HIV-1 integrase by **dihydroobionin B**.

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